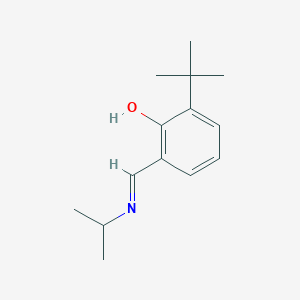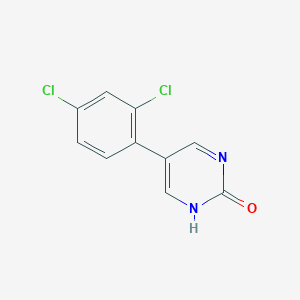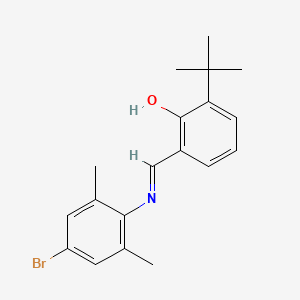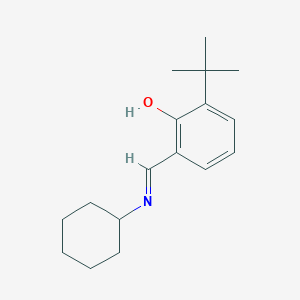
N-(3-Phenylsalicylidene)-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-isopropylamine (NPSA) is a molecule that has been studied extensively in recent years due to its potential applications in various scientific research areas. It is a highly versatile molecule that is capable of forming a variety of different compounds with different properties and characteristics. NPSA is a member of the salicylidene-amino acid family and has been used in a range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-isopropylamine has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used in the fields of biochemistry, physiology, and pharmacology to study the effects of various compounds on cells. It has also been used in the study of enzyme kinetics and the development of new drugs. Additionally, N-(3-Phenylsalicylidene)-isopropylamine has been used in the study of protein-protein interactions and the design of new materials.
Mecanismo De Acción
N-(3-Phenylsalicylidene)-isopropylamine is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By blocking the activity of COX-2, N-(3-Phenylsalicylidene)-isopropylamine is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-isopropylamine has been found to be effective in reducing inflammation and pain. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(3-Phenylsalicylidene)-isopropylamine has been found to be effective in reducing the production of nitric oxide, which is involved in vasodilation and blood pressure regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenylsalicylidene)-isopropylamine has several advantages when used in lab experiments. It is a highly versatile molecule that can be used to study a wide range of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and is stable in solution. However, there are some limitations to using N-(3-Phenylsalicylidene)-isopropylamine in lab experiments. It is not very soluble in water, and its solubility can be further reduced by the presence of other compounds. Additionally, its effects are relatively short-lived, and it is not effective in blocking the activity of other enzymes.
Direcciones Futuras
N-(3-Phenylsalicylidene)-isopropylamine has potential applications in a variety of scientific research areas. It has already been used in the study of enzyme kinetics and the development of new drugs. Additionally, it could be used in the study of protein-protein interactions and the design of new materials. Furthermore, it could be used to study the effects of various compounds on cells and to develop new treatments for various diseases. Finally, it could be used to study the effects of various compounds on the immune system and to develop new treatments for various autoimmune disorders.
Métodos De Síntesis
N-(3-Phenylsalicylidene)-isopropylamine can be synthesized from 3-phenylsalicylaldehyde, isopropyl amine, and sodium hydroxide. The 3-phenylsalicylaldehyde is first reacted with isopropyl amine in the presence of sodium hydroxide to form an intermediate product, which is then further reacted to form N-(3-Phenylsalicylidene)-isopropylamine. The reaction is carried out at a temperature of 70-80°C and is complete within 2-3 hours. The yield of the reaction is typically around 70-80%.
Propiedades
IUPAC Name |
2-phenyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-11-14-9-6-10-15(16(14)18)13-7-4-3-5-8-13/h3-12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGVUJDSBDVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-isopropylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)










